molecular formula C7H6Cl2S B2856778 2,5-Dichloro-4-methylbenzenethiol CAS No. 1033774-69-4

2,5-Dichloro-4-methylbenzenethiol

Cat. No.: B2856778
CAS No.: 1033774-69-4
M. Wt: 193.09
InChI Key: QTBBWAVLSXPJGA-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methylbenzenethiol is a high-purity benzenethiol derivative of significant interest in synthetic and medicinal chemistry research. This compound serves as a versatile building block for the construction of complex heterocyclic systems and pharmaceuticals. Compounds with similar structures, such as 2,4-dichloro-5-methylbenzenethiol, are known to be used in chemical synthesis . The strategic placement of chlorine and methyl substituents on the benzene ring influences its electronic properties and reactivity, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers utilize this and related thiophenols in the development of novel therapeutic agents. For instance, benzenethiol derivatives are key precursors in synthesizing benzothiazepine scaffolds, a privileged structure in medicinal chemistry known to exhibit a range of biological activities, including promising in vitro cytotoxic effects against cancer cell lines such as liver cancer (Hep G-2) and prostate cancer (DU-145) . This product is intended for research applications by qualified laboratory personnel. It is not for diagnostic, therapeutic, or personal use. Please consult the Safety Data Sheet (SDS) prior to handling. For specific properties including melting/boiling point, and spectral data, please contact our technical team.

Properties

IUPAC Name

2,5-dichloro-4-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2S/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBBWAVLSXPJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033774-69-4
Record name 2,5-dichloro-4-methylbenzene-1-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-methylbenzenethiol typically involves the chlorination of 4-methylbenzenethiol. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective chlorination at the 2 and 5 positions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-methylbenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted benzenethiols depending on the nucleophile used.

Scientific Research Applications

2,5-Dichloro-4-methylbenzenethiol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-methylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The chlorine atoms may also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Functional Group Substituents Molecular Formula Key Properties (Theoretical/Inferred)
2,5-Dichloro-4-methylbenzenethiol Thiol (-SH) Cl (2,5), CH₃ (4) C₇H₆Cl₂S High acidity due to -SH; potential for nucleophilic substitution
3,5-Dichloro-4-methylphenol Phenol (-OH) Cl (3,5), CH₃ (4) C₇H₆Cl₂O Moderate acidity (weaker than thiols); hydrogen-bonding capability
Methyl-2,5-dimethylbenzoate Ester (-COOCH₃) CH₃ (2,5) C₁₀H₁₂O₂ Lipophilic; ester hydrolysis potential

Key Differences:

Functional Group Reactivity: The thiol group in this compound is more acidic (pKa ~6–8) compared to the phenol group in 3,5-Dichloro-4-methylphenol (pKa ~9–10). This makes the former more reactive in deprotonation-driven reactions . Methyl-2,5-dimethylbenzoate, as an ester, is prone to hydrolysis under acidic or basic conditions, unlike the sulfur- or oxygen-based compounds above.

Substituent Effects: The 2,5-dichloro substitution in the thiol derivative creates a para-dichloro arrangement, which may enhance electron-withdrawing effects and influence regioselectivity in electrophilic substitution reactions. In contrast, the 3,5-dichloro pattern in the phenol derivative results in meta-directing effects.

Applications: Thiols like this compound are often used in polymer stabilization or as ligands in coordination chemistry. Phenols (e.g., 3,5-Dichloro-4-methylphenol) are common in disinfectants or agrochemicals. Esters like Methyl-2,5-dimethylbenzoate may serve as fragrance intermediates .

Limitations of Available Evidence

Theoretical comparisons are based on general chemical principles and fragmentary supplier information . Further primary literature or specialized databases would be required to validate these inferences.

Q & A

Basic: What synthetic routes are recommended for preparing 2,5-Dichloro-4-methylbenzenethiol, and how can purity be optimized?

A reflux-based approach using ethanol as a solvent, with catalytic acetic acid, is effective for synthesizing arylthiol derivatives. For example, substituting benzaldehyde with 2,5-dichloro-4-methylbenzaldehyde in a condensation reaction (similar to triazole synthesis methods) could yield the target compound. Post-reaction, solvent evaporation under reduced pressure followed by recrystallization or column chromatography (e.g., using silica gel with a hexane/ethyl acetate gradient) ensures high purity . For thiol-specific purification, thiol-selective resins (e.g., mercury-based affinity columns) may be employed to remove disulfide byproducts .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign aromatic protons (δ ~6.5–7.5 ppm) and methyl groups (δ ~2.3 ppm). Chlorine substituents induce deshielding in adjacent protons .
  • IR Spectroscopy : Confirm the thiol (-SH) stretch (~2550 cm⁻¹) and C-S vibrations (~675 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI− mode for [M−H]− ion) with an error margin <5 ppm .
  • HPLC : Use a C18 column with UV detection at 254 nm to assess purity, employing methanol/water (70:30) as the mobile phase .

Advanced: How can density functional theory (DFT) predict the electronic and reactive properties of this compound?

Employ hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to calculate:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., sulfur lone pairs).
  • Frontier Molecular Orbitals : Estimate HOMO-LUMO gaps to predict reactivity.
  • Vibrational Frequencies : Validate against experimental IR data. Use a 6-311++G(d,p) basis set for accuracy, and compare results with experimental thermochemical data (e.g., bond dissociation energies) to refine functional selection .

Advanced: How can contradictory biological activity data for thiol derivatives be resolved methodologically?

  • Comparative Assays : Replicate studies under standardized conditions (e.g., pH, temperature) to isolate variables.
  • Mechanistic Probes : Use isotopic labeling (e.g., 34S) to track metabolic pathways and confirm bioactivity targets.
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies. Triangulate findings with computational docking (e.g., AutoDock Vina) to validate binding hypotheses .

Advanced: What crystallographic strategies elucidate the supramolecular interactions of this compound?

  • Single-Crystal X-Ray Diffraction : Use SHELXL for refinement, focusing on Cl···S and CH-π interactions.
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., halogen bonding vs. van der Waals forces).
  • Synthon Identification : Map recurring motifs (e.g., dimeric thiol pairs) to guide crystal engineering .

Basic: What stability protocols are essential for handling this compound in storage?

Store under inert gas (N2/Ar) at 0–4°C to prevent oxidation. Use amber vials to limit photodegradation. For long-term stability, add radical inhibitors (e.g., BHT) at 0.1% w/w. Monitor purity via periodic TLC (silica gel, Rf ~0.4 in hexane/EtOAc) .

Advanced: How can reaction mechanisms for derivatizing this compound be validated?

  • Kinetic Isotope Effects (KIE) : Compare kH/kD in deuterated solvents to identify rate-determining steps.
  • Computational Transition-State Modeling : Use Gaussian or ORCA to map energy barriers for thiolate nucleophilic attacks.
  • Trapping Intermediates : Employ low-temperature NMR (−40°C) to detect transient species (e.g., disulfide radicals) .

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